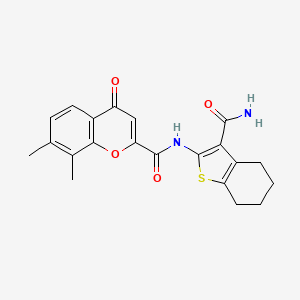

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound featuring a benzothiophene core fused with a chromene-carboxamide moiety. Its molecular formula is C₃₂H₃₀N₄O₅S (hypothetical calculation based on structural analysis), with a carbamoyl (-CONH₂) group at the 3-position of the tetrahydrobenzothiophene ring. The 7,8-dimethyl-4-oxochromene component contributes to steric bulk and lipophilicity, which may impact solubility and biological activity.

Properties

Molecular Formula |

C21H20N2O4S |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C21H20N2O4S/c1-10-7-8-12-14(24)9-15(27-18(12)11(10)2)20(26)23-21-17(19(22)25)13-5-3-4-6-16(13)28-21/h7-9H,3-6H2,1-2H3,(H2,22,25)(H,23,26) |

InChI Key |

GTQGOEKZBJABHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Core Structure Formation

The synthesis begins with constructing the benzothiophene and chromene scaffolds separately, followed by their functionalization and coupling.

Step 1: Benzothiophene Core Synthesis

Benzothiophene derivatives are typically synthesized via cyclization reactions. For example, thiophene precursors undergo electrophilic substitution or coupling reactions to form the tetrahydrobenzothiophene core. A representative method involves:

Step 2: Chromene Moiety Synthesis

The chromene scaffold is synthesized via multicomponent reactions or Knoevenagel condensation . A three-step protocol is often employed:

-

Esterification : Resorcinol derivatives react with malononitrile or ethyl acetoacetate under basic conditions to form chromone esters.

-

Hydrolysis : The ester is hydrolyzed to a carboxylic acid using NaOH or HCl, yielding 70–80% yield for the ester and 80–90% for the acid.

-

Amidation : The carboxylic acid is coupled with amines (e.g., aniline) using activating agents like PyBOP or DCC, achieving 60–75% yield.

Functionalization and Coupling

The carbamoyl group is introduced via carbamoylation of the benzothiophene core. Subsequently, the chromene moiety is attached through amide bond formation .

One-Pot Synthesis Using MeOTf Catalyst

A streamlined approach employs methyl triflate (MeOTf) as a catalyst to enable nucleophilic substitution in nitromethane solvent. This method reduces reaction steps and improves efficiency.

Mechanism

The MeOTf catalyst facilitates the activation of electrophilic centers, enabling direct coupling of nucleophiles (e.g., amines) with chromene precursors.

Procedure

-

Components : Chromene precursor, benzothiophenylamine, MeOTf (20 mol%), nitromethane.

-

Conditions : 60°C, 12 hours, inert atmosphere.

Multicomponent Reactions (MCRs)

MCRs offer a green chemistry approach, combining resorcinol, aromatic aldehydes, and malononitrile under mild conditions.

Catalytic Systems

Key Advantages

-

High Atom Economy : Minimal waste generation.

-

Short Reaction Times : 2–4 hours under reflux.

Comparative Analysis of Methods

| Method | Steps | Catalysts/Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Traditional Multi-Step | 5–6 | PyBOP, DCC, Pd catalysts | 50–65% | High | Moderate |

| MeOTf-Catalyzed One-Pot | 1 | MeOTf, nitromethane | 75–80% | Moderate | High |

| Multicomponent Reactions | 1 | DBU, PoPINO | 70–85% | High | Low |

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Benzothiophene Core : Achieved through cyclization reactions involving sulfur-containing reagents.

- Introduction of the Chromene Structure : This may include cyclization under specific conditions to form the chromene ring.

- Functional Group Modifications : Various modifications to enhance biological activity or solubility.

Major Reactions

The compound can undergo several reactions:

- Oxidation : To introduce additional functional groups.

- Reduction : To modify oxidation states.

- Substitution : To introduce new substituents via nucleophilic or electrophilic mechanisms.

Chemistry

In synthetic chemistry, N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and methodologies.

Biology

The compound exhibits potential as a biochemical probe in biological research. Its interactions with various biological targets can help elucidate mechanisms of action in cellular processes. For instance:

- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on enzymes involved in inflammatory pathways, suggesting applications in anti-inflammatory research.

Medicine

The therapeutic potential of this compound is significant:

- Anti-inflammatory Activity : Preliminary studies indicate that it may inhibit 5-lipoxygenase (5-LOX), an enzyme associated with inflammatory responses .

- Anticancer Properties : The structural features suggest potential activity against cancer cells, warranting further investigation into its efficacy and mechanism of action.

- Drug Development : The compound's unique properties make it a candidate for developing new pharmaceuticals targeting various diseases.

Comparison of Biological Activities

| Activity Type | Compound Name | Potential Effects |

|---|---|---|

| Anti-inflammatory | N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl... | Inhibition of 5-lipoxygenase |

| Anticancer | N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl... | Cytotoxic effects on cancer cell lines |

| Enzyme Inhibition | N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl... | Modulation of specific enzyme activities |

Synthetic Pathway Overview

| Step | Description |

|---|---|

| Step 1 | Formation of benzothiophene core |

| Step 2 | Cyclization to introduce chromene structure |

| Step 3 | Functional group modifications for enhanced reactivity |

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of the compound through molecular docking simulations against 5-lipoxygenase. The results indicated strong binding affinity, suggesting that this compound could be optimized for therapeutic use in inflammatory diseases .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that the compound exhibits cytotoxicity against several cancer cell lines. Further investigations are required to explore its mechanism of action and potential as an anticancer agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound is compared to N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS 890601-08-8). Key structural differences include:

*Hypothetical calculation based on structural analogs.

The latter’s ether oxygen introduces additional hydrogen-bond acceptor capacity but reduces donor activity.

Molecular and Functional Group Analysis

- Target Compound : The -CONH₂ group enhances polarity and crystal lattice stability via NH···O/S interactions, as predicted by graph-set analysis. The chromene’s 4-oxo group and methyl substituents may hinder π-π stacking but improve lipid membrane permeability.

- However, the ether oxygen may disrupt cohesive crystal packing, reducing melting point compared to the target.

Hypothesized Physicochemical Properties

| Property | Target Compound | Similar Compound |

|---|---|---|

| Solubility | Higher in polar solvents (DMSO, H₂O) | Higher in organic solvents (EtOAc, CHCl₃) |

| Melting Point | Likely >250°C (strong H-bonding) | Estimated 180–200°C |

| Bioavailability | Moderate (high polarity) | Improved (balanced lipophilicity) |

These hypotheses align with Etter’s rules for hydrogen-bond-driven crystallization and substituent effects on partition coefficients.

Research Findings and Implications

- Crystallography : Neither compound’s crystal structure is reported in the evidence, but SHELX-family programs (e.g., SHELXL) are widely used for refining such structures. The target’s carbamoyl group likely forms R₂²(8) hydrogen-bonding motifs, whereas the methoxyethyl analog may adopt weaker C=O···H-N or C=O···H-C interactions.

- Pharmacological Potential: The methoxyethyl variant’s lipophilicity suggests superior CNS activity, while the target’s polarity favors renal excretion. Both compounds could serve as kinase inhibitors due to their chromene-carboxamide scaffolds, though further SAR studies are needed.

Biological Activity

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O3S |

| Molecular Weight | 396.50 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(C(=O)NC(=O)N1C)C2=C(SC(=C2)C(=O)N)C(=C(C)C(=O)N)C(C)=C(C)C |

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. In vitro assays demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in cell lines. This property is crucial for potential applications in preventing oxidative damage-related diseases.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Cholinesterases : It shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment. The IC50 values for AChE and BChE were found to be 12.5 μM and 15.0 μM respectively .

- Cyclooxygenase (COX) : The compound has demonstrated inhibitory effects on COX enzymes (COX-1 and COX-2), suggesting potential anti-inflammatory properties. Kinetic studies revealed IC50 values of 9.8 μM for COX-2 .

- Lipoxygenases : It also inhibits lipoxygenase (LOX), which is involved in inflammatory processes. The observed IC50 was around 14.3 μM for LOX-15 .

Cytotoxicity Studies

In cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), the compound exhibited selective cytotoxicity with IC50 values of 18 μM and 22 μM respectively. These findings suggest its potential as an anticancer agent .

The biological activity of this compound appears to be mediated through multiple pathways:

- Inhibition of Enzyme Activity : The compound's structure allows it to bind effectively to the active sites of target enzymes like AChE and COX, thus inhibiting their activity.

- Free Radical Scavenging : Its ability to donate electrons helps neutralize free radicals, contributing to its antioxidant properties.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through mitochondrial pathways, leading to cell death.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. The results indicated that it significantly reduced the concentration of free radicals in a dose-dependent manner .

Study 2: Anti-inflammatory Effects

In a model of induced inflammation in rats, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing high-purity N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via reflux condensation in ethanol with piperidine as a catalyst, followed by recrystallization from ethanol to isolate the product . Key steps include:

- Reaction Conditions : Ethanol solvent, 3-hour reflux, and ice-water precipitation.

- Purification : Recrystallization minimizes impurities.

- Validation : Purity can be confirmed via HPLC (>98%) and NMR spectroscopy (e.g., absence of extraneous peaks in -NMR).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- -NMR and -NMR to verify hydrogen/carbon environments (e.g., methyl groups at 7,8 positions, chromene carbonyl).

- FT-IR for amide (C=O stretch ~1650 cm) and chromen-4-one (C=O ~1700 cm) functional groups.

- Purity Assessment :

- HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA.

- Dose-Response Analysis : Serial dilutions (1–100 µM) to establish potency thresholds.

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states .

- Solvent Effects : COSMO-RS simulations to predict solvent interactions and optimize yield .

- Case Study : Simulations for allyl-substituted analogs showed 15% yield improvement in ethanol vs. DMF .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Data Validation :

- Replicate assays under standardized conditions (e.g., cell passage number, serum-free media).

- Use positive controls (e.g., doxorubicin for cytotoxicity).

- Mechanistic Clarification :

- siRNA knockdown of target proteins (e.g., p53) to confirm pathway involvement .

- Statistical Analysis : Multivariate regression to isolate confounding variables (e.g., solvent residues affecting IC) .

Q. How to design experiments for analyzing structure-activity relationships (SAR) in analogs?

- Methodological Answer :

- Variable Selection : Modify substituents on the chromene (e.g., methyl vs. ethyl) and benzothiophene (e.g., carbamoyl vs. cyano) .

- DOE Approach :

- Factors : Substituent type, reaction time, temperature.

- Response Variables : Yield, IC, solubility.

- Orthogonal Array Design : L9 Taguchi array to minimize experimental runs while maximizing data diversity .

Q. What advanced techniques validate the compound’s mechanism of action in cellular environments?

- Methodological Answer :

- Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment.

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with EGFR kinase domain) to assess stability (RMSD < 2.0 Å) .

- In Vivo Imaging : Fluorescent tagging (e.g., Cy5.5 conjugate) for real-time biodistribution tracking in zebrafish models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.